Cas no 1235269-85-8 (2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide)

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide is a heterocyclic compound featuring a benzotriazinone core linked to a pyridylmethylpropanamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to its fused triazine and pyridine functionalities. The presence of both hydrogen-bond acceptors and donors enhances its binding affinity in biological systems. Its synthetic versatility allows for further derivatization, making it valuable in drug discovery. The compound’s stability under physiological conditions and balanced lipophilicity may contribute to favorable pharmacokinetic properties. Research applications include investigations into kinase inhibitors or antimicrobial agents, leveraging its unique pharmacophoric features.
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide structure
1235269-85-8 structure
商品名:2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide
CAS番号:1235269-85-8
MF:C16H15N5O2
メガワット:309.322602510452
CID:6598724
PubChem ID:49719692

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide 化学的及び物理的性質

名前と識別子

    • 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide
    • 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide
    • 1,2,3-Benzotriazine-3(4H)-acetamide, α-methyl-4-oxo-N-(3-pyridinylmethyl)-
    • 1235269-85-8
    • AKOS005755388
    • 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
    • 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
    • F5860-2710
    • 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide
    • インチ: 1S/C16H15N5O2/c1-11(15(22)18-10-12-5-4-8-17-9-12)21-16(23)13-6-2-3-7-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22)
    • InChIKey: QVNAEJOHXIEHRX-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1=CC=CN=C1)(=O)C(N1C(=O)C2=CC=CC=C2N=N1)C

計算された属性

  • せいみつぶんしりょう: 309.12257474g/mol
  • どういたいしつりょう: 309.12257474g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 481
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 87Ų

じっけんとくせい

  • 密度みつど: 1.35±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 13.76±0.46(Predicted)

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5860-2710-5μmol
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide
1235269-85-8
5μmol
$63.0 2023-09-09
Life Chemicals
F5860-2710-5mg
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide
1235269-85-8
5mg
$69.0 2023-09-09
Life Chemicals
F5860-2710-4mg
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide
1235269-85-8
4mg
$66.0 2023-09-09
Life Chemicals
F5860-2710-2mg
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide
1235269-85-8
2mg
$59.0 2023-09-09
Life Chemicals
F5860-2710-3mg
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide
1235269-85-8
3mg
$63.0 2023-09-09
Life Chemicals
F5860-2710-2μmol
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide
1235269-85-8
2μmol
$57.0 2023-09-09
Life Chemicals
F5860-2710-1mg
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide
1235269-85-8
1mg
$54.0 2023-09-09

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide 関連文献

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamideに関する追加情報

Exploring the Chemistry and Applications of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide (CAS No. 1235269-85-8)

The compound 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide (CAS No. 1235269-85-8) has garnered significant attention in recent years due to its unique structural features and potential applications in medicinal chemistry and material science. This benzotriazine-derived molecule combines a propanamide backbone with a pyridinylmethyl substituent, creating a versatile scaffold for further functionalization. Researchers are particularly interested in its hydrogen-bonding capabilities and aromatic stacking properties, which make it a promising candidate for drug design and molecular recognition studies.

In the context of current trends, the scientific community is actively investigating heterocyclic compounds like this benzotriazinone derivative for their potential in addressing modern healthcare challenges. The compound's CAS No. 1235269-85-8 frequently appears in patent literature and research databases, indicating growing commercial interest. Its structural similarity to known pharmacophores has led to speculation about possible bioactive properties, particularly in relation to neurological and inflammatory conditions – topics that consistently rank high in scientific search queries.

The synthetic route to 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide typically involves multi-step organic transformations, with careful control of reaction conditions to preserve the integrity of the sensitive benzotriazinone ring system. Recent publications highlight innovative approaches using catalytic methods and green chemistry principles – keywords that reflect current priorities in chemical synthesis. Analytical characterization of this compound presents interesting challenges due to the presence of multiple hydrogen-bond donor and acceptor sites, requiring advanced spectroscopic techniques for complete structural elucidation.

From a materials science perspective, the π-conjugated system in this molecule offers intriguing possibilities for organic electronic applications. The combination of benzotriazine and pyridine moieties creates an extended electron-delocalized framework that could be exploited in optoelectronic devices or molecular sensors. These applications align with trending research areas in sustainable technology development, addressing frequent search queries about organic semiconductors and smart materials.

In biological systems, the amide linkage and heteroaromatic components of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide suggest potential for molecular recognition and target binding. While specific biological data remains limited in public literature, the structural features correlate with known enzyme inhibitors and receptor modulators, making it a subject of ongoing investigation in drug discovery programs. This connection to medicinal chemistry addresses common questions about novel therapeutic scaffolds and lead optimization strategies.

The stability profile of CAS No. 1235269-85-8 under various conditions represents another area of active research. Understanding its degradation pathways and solubility characteristics is crucial for practical applications, particularly in formulation development. Recent studies have examined its behavior in different pH environments and under photolytic stress, topics that frequently appear in stability-related search queries from pharmaceutical scientists.

From a commercial standpoint, the availability and scalability of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide synthesis are subjects of growing interest. Suppliers and contract research organizations are monitoring developments related to this specialty chemical, as evidenced by its inclusion in recent market reports on advanced intermediates and building blocks for drug development. The compound's appearance in patent applications suggests potential proprietary applications that may drive future demand.

Environmental and safety considerations for handling benzotriazine derivatives like this compound follow standard protocols for laboratory chemicals. While not classified as hazardous under current regulations, proper containment measures and personal protective equipment are recommended when working with the substance in powder form – a prudent approach that addresses common safety-related search queries from laboratory personnel.

Future research directions for CAS No. 1235269-85-8 likely include expanded biological screening, detailed structure-activity relationship studies, and exploration of its potential in supramolecular chemistry applications. The compound's unique combination of hydrogen-bonding motifs and aromatic systems positions it as an interesting subject for both fundamental research and applied science, addressing multiple trending topics in contemporary chemical investigation.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.